tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 5.
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)23-16(22)20-8-9-21-14(11-20)10-15(19-21)12-4-6-13(18)7-5-12/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOIPGSEVMBJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS Number: 1773507-35-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group that enhances stability and solubility, a 4-fluorophenyl moiety that can participate in various chemical reactions, and a pyrazolo[1,5-a]pyrazine core that provides opportunities for further modifications. The structural rigidity imparted by the dihydropyrazole ring may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have identified pyrazolo[1,5-a]pyrazine derivatives as potential inhibitors of cancer cell proliferation.
- Enzyme Inhibition : Compounds within this class have been shown to inhibit various enzymes, including kinases and monoamine oxidases (MAO), which are relevant in neurodegenerative diseases.
- Mitochondrial Function Modulation : Recent studies suggest that these compounds may affect mitochondrial uncoupling, impacting cellular metabolism.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Targeting Kinases : The compound may interact with specific kinase targets, modulating signaling pathways involved in cell growth and survival.
- Inhibition of Monoamine Oxidase : Similar compounds have demonstrated inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
- Anticancer Properties :
- Enzyme Inhibition :
-
Mitochondrial Uncoupling :
- Investigations into mitochondrial function revealed that this compound may induce mitochondrial uncoupling, leading to altered energy metabolism in cells. This property could be leveraged for therapeutic strategies against metabolic disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of pyrazolo[1,5-a]pyrazine derivatives for their anti-cancer activity. The results showed that compounds with similar structural motifs to tert-butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate demonstrated significant cytotoxic effects against several cancer cell lines .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown promising results against various bacterial strains.
- Case Study : A recent investigation into the antimicrobial efficacy of substituted pyrazolo compounds revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The study found that modifications at the phenyl ring significantly influenced the antimicrobial potency .
Neuropharmacology
There is growing interest in the neuropharmacological effects of pyrazolo compounds. The structural characteristics of this compound suggest potential applications in treating neurological disorders.
- Research Insight : Studies have indicated that similar compounds may act as modulators of neurotransmitter systems, providing a basis for further exploration in neuropharmacology .
Chemical Reactions Analysis
Substitution Reactions
The 4-fluorophenyl group and pyrazine ring enable electrophilic and nucleophilic substitution reactions.
Halogenation
The pyrazine ring undergoes iodination at the 3-position under mild conditions, as demonstrated in patent WO2018011163A1 .
| Reaction Component | Conditions | Product | Yield |
|---|---|---|---|
| Starting material | NIS, DMF, 0°C → rt | 3-Iodo derivative | 78% |
| Catalyst | — | — | — |
This iodinated intermediate serves as a precursor for cross-coupling reactions.
Buchwald–Hartwig Amination
The 3-iodo derivative participates in palladium-catalyzed amination reactions with primary amines :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, Xantphos | Toluene, 100°C, 12h | 3-Amino-substituted derivative | 65% |
| K₃PO₄ | — | — | — |
Ester Hydrolysis
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield the carboxylic acid.
| Conditions | Catalyst/Reagent | Product | Purity |
|---|---|---|---|
| HCl (4M in dioxane) | 25°C, 6h | Pyrazolo[1,5-a]pyrazine-5-carboxylic acid | ≥95% |
| NaOH (2M) | EtOH/H₂O, reflux, 3h | Same as above | 90% |
The carboxylic acid is a versatile intermediate for amide coupling or further functionalization.
Cross-Coupling Reactions
The 4-fluorophenyl group facilitates Suzuki–Miyaura couplings with aryl boronic acids .
| Reaction Partners | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Fluoro-4'-methoxybiphenyl derivative | 72% |
| 3-Thienylboronic acid | Same as above | Heteroaryl-substituted analog | 68% |
Reduction Reactions
The dihydropyrazine ring is susceptible to catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, 25°C, 2h | Tetrahydro-pyrazolo[1,5-a]pyrazine | >99% |
| NaBH₄ | THF, 0°C → rt | Partial reduction (not observed) | — |
Oxidation Reactions
The benzylic C-H bonds in the dihydropyrazine ring are oxidized to ketones under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 60°C, 8h | Pyrazolo[1,5-a]pyrazin-5-one | 55% |
| CrO₃ | H₂SO₄, 0°C, 1h | Over-oxidation (degradation) | — |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group undergoes SNAr reactions with strong nucleophiles :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24h | 4-Methoxyphenyl derivative | 40% |
| Piperidine | DMSO, 100°C, 12h | 4-Piperidinophenyl analog | 35% |
Grignard Addition
The ester carbonyl reacts with Grignard reagents to form tertiary alcohols:
| Grignard Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, −78°C → rt | α-Hydroxy ester | 60% |
| PhMgCl | Same as above | Benzylated alcohol | 58% |
Comparison with Similar Compounds
Key Observations :
- Positional Effects: Substituents at position 2 (e.g., bromo, hydroxymethyl) enhance reactivity for cross-coupling or further derivatization, while position 3 modifications (e.g., aminomethyl, aryl groups) are linked to biological activity .
- Steric and Electronic Profiles : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to smaller substituents like hydroxymethyl .
Physicochemical Properties
- Hydroxymethyl Derivative : Melting point and density data are unavailable, but the compound is hygroscopic, requiring storage at 2–8°C .
- Bromo Derivative : Higher molecular weight (302.17) and purity (97%) make it suitable for Suzuki couplings .
- Amino Derivatives: Lower molecular weights (~252 Da) and polar functional groups improve solubility in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
